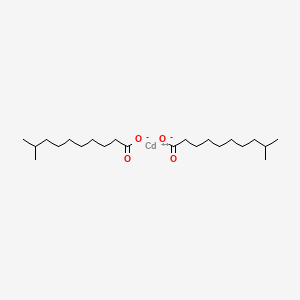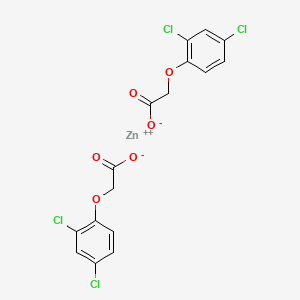
Zinc bis((2,4-dichlorophenoxy)acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bis((2,4-dichlorophenoxy)acetate): is a chemical compound with the molecular formula C16H10Cl4O6Zn and a molecular weight of 505.449 g/mol. It is a zinc salt of 2,4-dichlorophenoxyacetic acid, which is a type of phenoxy herbicide. This compound is known for its applications in various fields, including agriculture, chemistry, and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis((2,4-dichlorophenoxy)acetate) typically involves the reaction of zinc acetate with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in an aqueous medium, and the product is obtained by precipitation and subsequent filtration .
Industrial Production Methods: Industrial production of Zinc bis((2,4-dichlorophenoxy)acetate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pH conditions to facilitate the reaction and precipitation of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc bis((2,4-dichlorophenoxy)acetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The phenoxy groups in the compound can undergo substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated phenoxyacetic acids, while reduction may produce less chlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Zinc bis((2,4-dichlorophenoxy)acetate) is used as a reagent in various organic synthesis reactions. It serves as a source of zinc ions and can be used in the preparation of other zinc-containing compounds .
Biology: In biological research, this compound is used to study the effects of zinc on cellular processes. It is also used in experiments involving the regulation of gene expression and enzyme activity .
Medicine: It is studied for its role in modulating immune responses and its potential use in treating zinc deficiency .
Industry: In the industrial sector, this compound is used in the formulation of herbicides and pesticides. It is also used in the production of various zinc-based materials and coatings .
Wirkmechanismus
The mechanism of action of Zinc bis((2,4-dichlorophenoxy)acetate) involves the release of zinc ions, which can interact with various molecular targets in cells. Zinc ions play a crucial role in numerous biological processes, including enzyme activation, gene expression, and cellular signaling pathways. The phenoxyacetic acid moiety can also interact with specific receptors and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Zinc acetate: A simple zinc salt used in various applications, including medicine and industry.
Zinc chloride: Another zinc salt with applications in organic synthesis and industrial processes.
2,4-Dichlorophenoxyacetic acid: The parent compound of Zinc bis((2,4-dichlorophenoxy)acetate), widely used as a herbicide.
Uniqueness: Zinc bis((2,4-dichlorophenoxy)acetate) is unique due to its combination of zinc and 2,4-dichlorophenoxyacetic acid. This combination imparts specific properties and applications that are not observed in the individual components. The presence of zinc enhances its biological activity and potential therapeutic applications, while the phenoxyacetic acid moiety provides herbicidal properties .
Eigenschaften
CAS-Nummer |
31166-17-3 |
|---|---|
Molekularformel |
C16H10Cl4O6Zn |
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
zinc;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/2C8H6Cl2O3.Zn/c2*9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h2*1-3H,4H2,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
REDQSTCNNRSGCI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



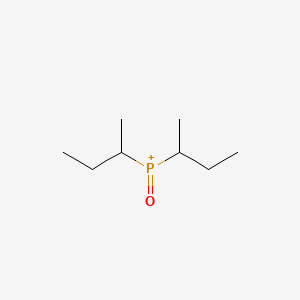

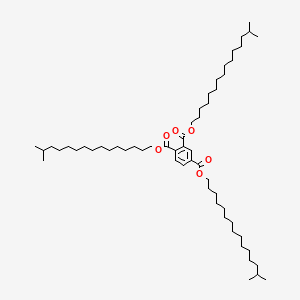
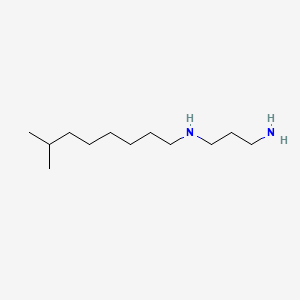
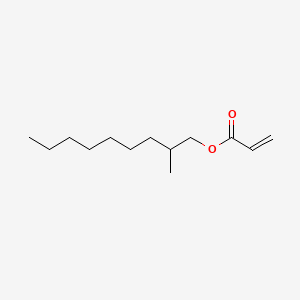
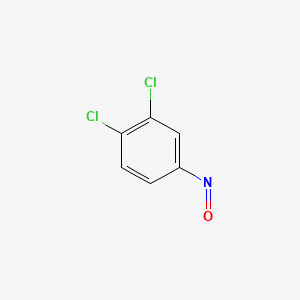
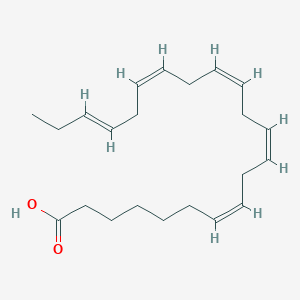
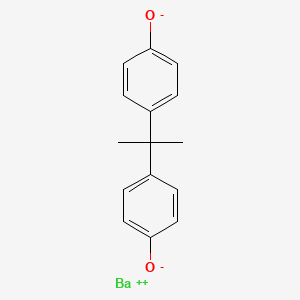
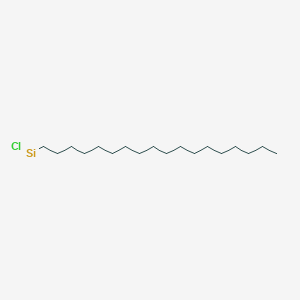
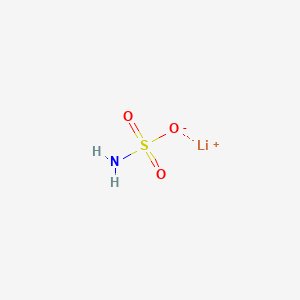
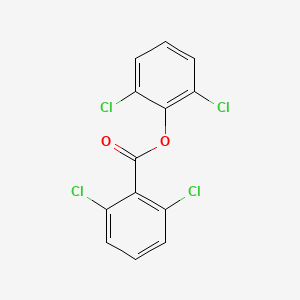
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
